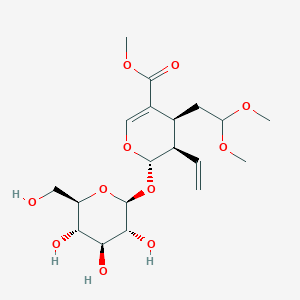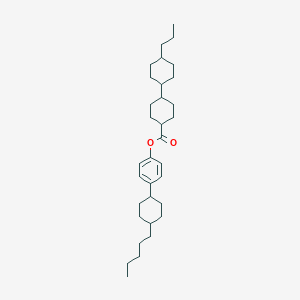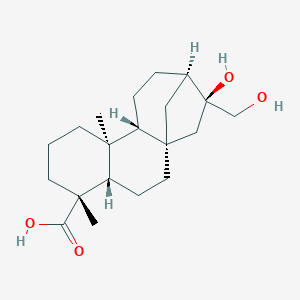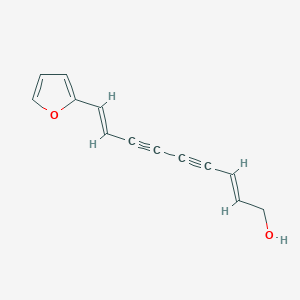![molecular formula C7H11NO5 B149854 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid CAS No. 131651-31-5](/img/structure/B149854.png)
2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid, also known as MOBA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MOBA is a derivative of glutamic acid and has been found to exhibit several interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid is not fully understood. However, it has been found to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species. This inhibition leads to a decrease in oxidative stress, which is believed to be responsible for the anti-inflammatory and antioxidant properties of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit several interesting biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. In addition, this compound has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid has several advantages for use in lab experiments. It is stable under a wide range of pH and temperature conditions, making it easy to handle and store. In addition, this compound is relatively inexpensive and can be synthesized in large quantities. However, this compound also has some limitations. It is highly soluble in water, which can make it difficult to isolate and purify. In addition, this compound has a relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid. One area of research is the development of this compound-based drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another area of research is the use of this compound as a plant growth regulator to enhance crop yield and quality. In addition, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of glutamic acid with acetic anhydride to form N-acetylglutamic acid. This is followed by the reaction of N-acetylglutamic acid with 4-methoxybutanal to form N-acetyl-2-(4-methoxybutyl)glutamic acid. The final step involves the reaction of N-acetyl-2-(4-methoxybutyl)glutamic acid with hydroxylamine to form this compound.
Scientific Research Applications
2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In agriculture, this compound has been found to enhance plant growth and yield, making it a potential candidate for use as a plant growth regulator. In food science, this compound has been found to exhibit flavor-enhancing properties, making it a potential candidate for use as a food additive.
properties
CAS RN |
131651-31-5 |
|---|---|
Molecular Formula |
C7H11NO5 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-[(4-methoxy-4-oxobutyl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C7H11NO5/c1-13-5(9)3-2-4-8-6(10)7(11)12/h2-4H2,1H3,(H,8,10)(H,11,12) |
InChI Key |
FKHGAFIKZYQKRR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCNC(=O)C(=O)O |
Canonical SMILES |
COC(=O)CCCNC(=O)C(=O)O |
synonyms |
Butanoic acid, 4-[(carboxycarbonyl)amino]-, 1-methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)
![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)







